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Compound of Interest

dimethyl 4-methoxypyridine-2,6-
Compound Name:
dicarboxylate

Cat. No.: B010923

Spectroscopic Data of Dimethyl 4-
Methoxypyridine-2,6-dicarboxylate: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dimethyl 4-methoxypyridine-2,6-dicarboxylate (CAS No. 19872-93-6). The information
presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended
to be a valuable resource for researchers and professionals involved in the synthesis,
characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for dimethyl 4-
methoxypyridine-2,6-dicarboxylate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.80 S 2H H-3, H-5
4.00 s 3H OCHs (at C-4)
3.95 s 6H COOCH;s (at C-2, C-6)

Note: Data interpreted from the spectrum available on SpectraBase, accessed via PubChem.

[1]

Table 2: IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and
~3000 Medium
methyl)
~1730 Strong C=0 stretch (ester)
) C=C and C=N stretch (pyridine
~1600 Medium )
ring)
~1250 Strong C-O stretch (ester and ether)

Note: Key absorptions interpreted from the gas-phase IR spectrum available in the NIST

WebBook.

« 13

Chemical Shift (6) ppm

Assignment

Data not available in the searched resources.

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

Data not available in the

searched resources.
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for organic compounds like dimethyl 4-methoxypyridine-2,6-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Procedure:

o Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds). A small
amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution.

o Data Acquisition: The prepared sample is transferred to an NMR tube. The spectra are
recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

e 1H NMR: Standard parameters for a one-dimensional proton NMR experiment are used. This
includes setting the appropriate spectral width, acquisition time, and number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR: A proton-decoupled 3C NMR spectrum is acquired. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a larger number of scans and a longer
relaxation delay may be necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure for Solid Samples (Thin Film Method):

o Sample Preparation: A small amount of the solid compound is dissolved in a volatile solvent
(e.g., dichloromethane or acetone).

» Film Deposition: A drop of this solution is placed on the surface of an IR-transparent salt
plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the
compound on the plate.
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Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and
the infrared spectrum is recorded over a standard range (e.g., 4000-400 cm~1). A
background spectrum of the clean salt plate is typically recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure for Electron lonization (EI) Mass Spectrometry:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
The sample is vaporized in the ion source.

lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M*) and
fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification

Synthesis of Dimethyl
4-methoxypyridine-2,6-dicarboxylate

l

Purification
(e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Elucidatio

NMR Data:
. . IR Data: MS Data:
- Chemical Shift )
. - Functional Group - Molecular lon Peak
- Integration e .
. Identification - Fragmentation Pattern
- Coupling Constants

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and
spectroscopic analysis of an organic compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the structural information they provide for an organic molecule.
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Logical Relationships in Structural Elucidation
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Caption: A diagram showing how different spectroscopic techniques provide complementary
information for the structural elucidation of a molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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